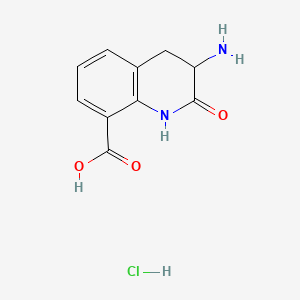

3-Nitrophenylethyl(methyl)carbamate

Übersicht

Beschreibung

Rivastigmine carbamate impurity is a byproduct found in the synthesis of rivastigmine, a drug used to treat mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases. Rivastigmine is a cholinesterase inhibitor that increases the concentration of acetylcholine in the brain by inhibiting its breakdown, thereby improving cognitive function .

Wissenschaftliche Forschungsanwendungen

Rivastigmin-Carbamati-Verunreinigung hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biologie: Studien zu Rivastigmin-Carbamati-Verunreinigung tragen zum Verständnis der Stoffwechselwege und Abbauprodukte von Rivastigmin bei.

Medizin: Die Forschung an dieser Verunreinigung unterstützt die Entwicklung sicherer und effektiverer Cholinesterasehemmer zur Behandlung neurodegenerativer Erkrankungen.

5. Wirkmechanismus

Der Wirkmechanismus von Rivastigmin-Carbamati-Verunreinigung ähnelt dem von Rivastigmin. Sie hemmt Cholinesteraseenzyme und erhöht so die Acetylcholinkonzentration im Gehirn. Diese Verbesserung der cholinergen Funktion trägt zur Verbesserung der kognitiven Funktion bei Patienten mit Alzheimer- und Parkinson-Krankheiten bei . Die beteiligten molekularen Ziele umfassen die Enzyme Acetylcholinesterase und Butyrylcholinesterase .

Wirkmechanismus

Target of Action

Carbamates, in general, are known to interact with various proteins and receptors .

Mode of Action

3-Nitrophenyl Ethyl(methyl)carbamate, being a carbamate derivative, is likely to interact with its targets through the carbamate moiety . Carbamates are known to form stable complexes with their targets, which can lead to changes in the target’s function .

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

Carbamates are generally known for their good chemical and proteolytic stabilities, which can impact their bioavailability .

Result of Action

The effects would likely depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Nitrophenyl Ethyl(methyl)carbamate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Biochemische Analyse

Biochemical Properties

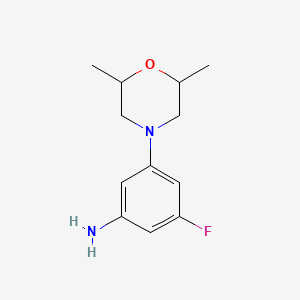

3-Nitrophenyl ethyl(methyl)carbamate plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase . Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. By inhibiting acetylcholinesterase, 3-Nitrophenyl ethyl(methyl)carbamate increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This interaction is crucial for understanding its potential therapeutic applications in neurodegenerative diseases.

Cellular Effects

The effects of 3-Nitrophenyl ethyl(methyl)carbamate on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by preventing the breakdown of acetylcholine . This leads to improved synaptic transmission and cognitive function. Additionally, 3-Nitrophenyl ethyl(methyl)carbamate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of acetylcholinesterase . These effects are particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common.

Molecular Mechanism

At the molecular level, 3-Nitrophenyl ethyl(methyl)carbamate exerts its effects primarily through the inhibition of acetylcholinesterase . The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, 3-Nitrophenyl ethyl(methyl)carbamate may interact with other biomolecules, such as proteins and receptors, to modulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitrophenyl ethyl(methyl)carbamate have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions . Long-term exposure to 3-Nitrophenyl ethyl(methyl)carbamate in in vitro and in vivo studies has shown sustained inhibition of acetylcholinesterase activity, leading to prolonged cholinergic effects

Dosage Effects in Animal Models

The effects of 3-Nitrophenyl ethyl(methyl)carbamate vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, toxic effects such as muscle weakness, respiratory distress, and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

3-Nitrophenyl ethyl(methyl)carbamate is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound undergoes hydrolysis by esterases, leading to the formation of 3-nitrophenol and ethyl(methyl)carbamic acid . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, facilitating their excretion . The metabolic pathways of 3-Nitrophenyl ethyl(methyl)carbamate are crucial for understanding its pharmacokinetics and potential toxicity.

Transport and Distribution

Within cells and tissues, 3-Nitrophenyl ethyl(methyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, 3-Nitrophenyl ethyl(methyl)carbamate may accumulate in certain tissues, influencing its overall pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of 3-Nitrophenyl ethyl(methyl)carbamate is primarily within the cytoplasm and synaptic vesicles of neuronal cells . The compound’s activity is influenced by its localization, as it needs to be in proximity to acetylcholinesterase to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing 3-Nitrophenyl ethyl(methyl)carbamate to specific cellular compartments .

Vorbereitungsmethoden

The synthesis of rivastigmine carbamate impurity involves several steps, starting from readily available precursors. One common method is the direct asymmetric reductive amination of 3-acetylphenyl ethyl (methyl)carbamate with diphenylmethanamine, catalyzed by an iridium–phosphoramidite ligand complex . This process yields the chiral amine product with high enantioselectivity and yield. Industrial production often involves racemate resolution using tartaric acid derivatives to obtain enantiopure rivastigmine .

Analyse Chemischer Reaktionen

Rivastigmin-Carbamati-Verunreinigung unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat auftreten.

Zu den häufig verwendeten Reagenzien und Bedingungen in diesen Reaktionen gehören organische Lösungsmittel wie Methanol oder Ethanol und Reaktionstemperaturen, die von Raumtemperatur bis zu Rückflussbedingungen reichen. Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören verschiedene substituierte Carbamate und Amine .

Vergleich Mit ähnlichen Verbindungen

Rivastigmin-Carbamati-Verunreinigung ist strukturell mit anderen Carbamátderivaten wie Physostigmin verwandt. Sie unterscheidet sich von anderen Cholinesterasehemmern wie Donepezil und Tacrin, die unterschiedliche chemische Strukturen und Wirkmechanismen haben . Zu den ähnlichen Verbindungen gehören:

Physostigmin: Ein weiteres Carbamátderivat, das als Cholinesterasehemmer verwendet wird.

Donepezil: Ein nicht-Carbamát-Cholinesterasehemmer mit einem anderen Wirkmechanismus.

Die einzigartige Struktur und Eigenschaften von Rivastigmin-Carbamati-Verunreinigung machen es zu einer wertvollen Verbindung für die Forschung und Qualitätskontrolle in pharmazeutischen Anwendungen.

Eigenschaften

IUPAC Name |

(3-nitrophenyl) N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFECCKHSYUWCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346242-31-6 | |

| Record name | 3-Nitrophenyl ethyl(methyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROPHENYL ETHYL(METHYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EM63X2EYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of identifying 3-Nitrophenyl ethyl(methyl)carbamate in the context of Rivastigmine Tartrate production?

A1: The presence of 3-Nitrophenyl ethyl(methyl)carbamate, even in trace amounts, can potentially impact the safety and efficacy of the final drug product, Rivastigmine Tartrate. Identifying and characterizing such impurities is crucial for several reasons:

- Regulatory compliance: Regulatory agencies like the FDA and EMA require strict control and identification of impurities in pharmaceutical products to ensure patient safety. []

- Quality control: Understanding the formation pathways of impurities like 3-Nitrophenyl ethyl(methyl)carbamate allows for optimization of the manufacturing process to minimize their presence. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)

![(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B569473.png)

![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)

![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)